N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide
Description
Properties
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c25-22(24-15-14-18-6-4-5-9-21(18)24)23-19-12-10-17(11-13-19)16-26-20-7-2-1-3-8-20/h1-13H,14-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWOSLNUNAZKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide typically involves the reaction of 4-[(phenylsulfanyl)methyl]aniline with indoline-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indolinecarboxamide core.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified indolinecarboxamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Cytotoxic Effects of this compound
These findings suggest that the compound could serve as a potential lead for the development of new anticancer therapies.
Inhibition of Carbonic Anhydrases
This compound has also been investigated for its ability to inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumor survival under hypoxic conditions. The compound's structural features allow it to effectively bind to the active sites of these enzymes, thereby hindering their activity and contributing to anticancer effects .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells demonstrated that treatment led to increased apoptosis rates and significant downregulation of anti-apoptotic proteins. The study utilized flow cytometry to quantify apoptotic cells and Western blot analysis to assess protein expression levels.
Case Study 2: Carbonic Anhydrase Inhibition
In another investigation, the compound was evaluated for its selectivity against different isoforms of carbonic anhydrases. The chlorinated derivative of the compound was found to exhibit the highest inhibition against CA IX, with an inhibition constant of 0.317 μM, indicating its potential as a targeted therapeutic agent in cancer treatment .
Industrial Applications
Beyond its medicinal uses, this compound is being explored for applications in materials science. Its unique structural properties make it suitable for developing novel materials with specific chemical and physical characteristics, potentially leading to advancements in polymer chemistry and nanotechnology.
Mechanism of Action
The mechanism of action of N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The indolinecarboxamide core may also play a role in binding to specific proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural Analogues with Phenylsulfanyl Substituents
The phenylsulfanyl group is a critical moiety in this compound. A structurally related molecule, Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl)imino]methyl)carbamate (described in ), shares the phenylsulfanyl functional group but differs in its extended carbamate and methoxyacetamido substituents. Key distinctions include:
- Hydrogen Bonding Patterns : Unlike N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide, the methyl carbamate analogue forms intramolecular N–H···O and N–H···N hydrogen bonds, generating S(6) and S(7) ring motifs . These interactions stabilize its crystal lattice, which adopts a 2D network parallel to the bc plane.
- Dihedral Angles : The phenyl and toluyl rings in the methyl carbamate compound form a 58.75° dihedral angle , suggesting greater steric hindrance compared to the planar indolinecarboxamide core of the target compound .
Indolinecarboxamide Derivatives
lists several indolinecarboxamide analogues, such as (E)-2-{4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile. Comparative analysis reveals:
- Functional Group Diversity : The target compound lacks the thiazole, pyridine, or isoindole dione groups seen in other derivatives, resulting in reduced polarity and distinct pharmacodynamic profiles.
Data Table: Key Physicochemical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₂₂H₂₀N₂OS | 360.48 | 685107-66-8 | Indolinecarboxamide, phenylsulfanylmethyl |
| Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}...) | Not Provided | Not Provided | Not Provided | Carbamate, methoxyacetamido, phenylsulfanyl |
| (E)-2-{4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-... | C₂₂H₁₅N₅O₂S | 440.52 | Not Provided | Thiazole, pyridine, isoindole dione |
Research Findings and Implications
- Hydrogen Bonding and Crystal Packing: The methyl carbamate analogue’s reliance on C–H···S and C–H···O interactions () contrasts with the indolinecarboxamide’s simpler structure, which may favor solubility in nonpolar solvents.
- Pharmacological Potential: While this compound lacks the hydrogen-bonding complexity of its methyl carbamate counterpart, its smaller size and phenylsulfanyl group suggest utility in targeting hydrophobic binding pockets (e.g., kinase inhibitors) .
Biological Activity
N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Indoline Framework : Utilizing indole derivatives as starting materials.
- Substitution Reactions : Introducing the phenylsulfanyl group through nucleophilic substitution mechanisms.
- Carboxamide Formation : Converting the intermediate into the final carboxamide product via acylation.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that indole and its derivatives exhibit significant antimicrobial properties against various bacterial strains, including MRSA and E. coli .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation .
3.1 Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against multiple pathogens. The results indicated that the compound demonstrates potent antibacterial activity, comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| MRSA | 8 |
| E. coli | 16 |
| K. pneumoniae | 32 |
| P. aeruginosa | 64 |
3.2 Anti-inflammatory Activity
In vitro studies revealed that the compound exhibits significant COX-2 inhibitory activity, with an IC50 value indicating its potency in reducing inflammatory responses.
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.15 | 120 |
| Indomethacin | 0.49 | 0.079 |
| Celecoxib | 14.80 | 296 |
4. Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Study on COX Inhibition : A study demonstrated that compounds similar to this compound showed selective inhibition towards COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects .
- Anti-inflammatory Efficacy : In vivo models indicated that administration of the compound resulted in significant reductions in paw edema in rats, comparable to standard anti-inflammatory drugs .
Q & A
What synthetic strategies are commonly employed for N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide, and how can reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step reactions:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the phenylsulfanyl moiety to the indolinecarboxamide core .
- Functionalization : Methoxy and carboxamide groups are introduced via nucleophilic substitution or condensation reactions, using coupling agents like EDCI/DCC under inert atmospheres .
- Optimization : Yield depends on solvent polarity (e.g., DMF vs. THF), temperature control (e.g., avoiding thermal degradation of sulfanyl groups), and catalyst loading (e.g., 5–10 mol% Pd) .
How can X-ray crystallography and spectroscopic methods resolve the molecular conformation of this compound?
Answer:
- X-ray Diffraction (XRD) : Determines dihedral angles between aromatic rings (e.g., phenylsulfanyl and indoline groups) and hydrogen-bonding networks. For example, intramolecular N–H···O/N–H···N bonds form S(6) and S(7) ring motifs, stabilizing the crystal lattice .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) and hydrogen-bonding interactions via O–H/N–H stretching regions .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methylene bridge in phenylsulfanyl group) and monitors reaction progress .
What computational methods are used to analyze electronic properties and non-covalent interactions in this compound?
Answer:
- DFT Calculations : Geometry optimization at the B3LYP/6-311++G(d,p) level predicts bond lengths/angles consistent with XRD data (e.g., C–S bond length ~1.78 Å) .
- NBO Analysis : Reveals hyperconjugative interactions (e.g., LP(O) → σ*(N–H)) stabilizing hydrogen bonds .
- HOMO-LUMO Analysis : Evaluates charge transfer (ΔE ≈ 4.5 eV) and polarizability, suggesting potential nonlinear optical applications .
- Molecular Electrostatic Potential (MEP) : Maps electrophilic/nucleophilic regions, correlating with reactivity in substitution reactions .
How do structural modifications (e.g., substituent changes) impact biological activity, and what assays validate these effects?
Answer:
- SAR Studies : Replacing the phenylsulfanyl group with electron-withdrawing groups (e.g., Cl) may enhance binding to enzymatic targets (e.g., kinases) via hydrophobic interactions .
- In Vitro Assays :
- Data Validation : Discrepancies between computational binding affinity (AutoDock) and experimental IC₅₀ require re-evaluating force field parameters or solvation models .
How can researchers address contradictions between experimental and computational data in structural or reactivity studies?
Answer:
- Crystallographic Refinement : Check for disorder in XRD data (e.g., R-factor > 5%) and refine using programs like SHELXL .
- DFT Functional Selection : Compare B3LYP vs. M06-2X results to assess dispersion effects on hydrogen-bonding energies .
- Dynamic Effects : MD simulations (e.g., AMBER) account for conformational flexibility absent in static XRD/DFT models .
- Experimental Replication : Verify unexpected reactivity (e.g., byproduct formation) via LC-MS and adjust synthetic protocols .
What advanced techniques characterize intermolecular interactions in solid-state formulations of this compound?
Answer:
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H···S interactions contribute ~12% to crystal packing) .
- Thermogravimetric Analysis (TGA) : Measures thermal stability (e.g., decomposition onset at ~220°C) to optimize storage conditions .
- Powder XRD : Detects polymorphic transitions (e.g., Form I vs. Form II) affecting solubility and bioavailability .
How can researchers design stability studies for this compound under varying pH and temperature conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
